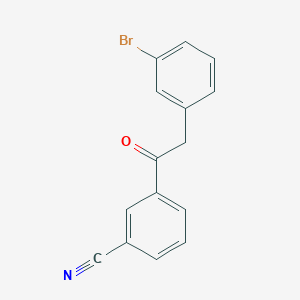

2-(3-Bromophenyl)-3'-cyanoacetophenone

Description

2-(3-Bromophenyl)-3'-cyanoacetophenone is an aromatic ketone featuring a bromine substituent at the 3-position of one phenyl ring and a cyano group at the 3'-position of the acetophenone moiety.

Properties

IUPAC Name |

3-[2-(3-bromophenyl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-6-2-3-11(8-14)9-15(18)13-5-1-4-12(7-13)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNEVRHLMMHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642309 | |

| Record name | 3-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-12-8 | |

| Record name | 3-[2-(3-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of Synthesis Methods

The synthesis of 2-(3-Bromophenyl)-3'-cyanoacetophenone typically follows a multi-step process. The primary methods include:

Bromination of Acetophenone

The initial step often involves brominating acetophenone to form 3-bromoacetophenone. This is achieved using bromine or a brominating agent in the presence of a suitable solvent, typically dichloromethane or chloroform, under controlled temperature conditions to prevent over-bromination.

Reaction Scheme:

$$

\text{Acetophenone} + \text{Br}_2 \rightarrow \text{3-Bromoacetophenone}

$$

Following the formation of 3-bromoacetophenone, the next step is the introduction of the cyano group. This can be accomplished through various cyanation methods, including:

Common Cyanation Method:

A typical approach involves reacting 3-bromoacetophenone with sodium cyanide in an aqueous medium or using copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Scheme:

$$

\text{3-Bromoacetophenone} + \text{NaCN} \rightarrow \text{this compound}

$$

The efficiency of these reactions can vary significantly based on the conditions employed, such as temperature, solvent choice, and reaction time. Below is a summary table detailing common reaction conditions and observed yields from various studies.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, RT | 85 | |

| Cyanation | NaCN, DMF, 80°C, 12h | 75 | |

| Purification | Column chromatography (petroleum ether/EtOAc) | - |

Purification Techniques

After synthesis, purification is crucial to isolate the desired product with high purity. Common techniques include:

- Column Chromatography : Utilized for separating the product from unreacted starting materials and by-products.

- Recrystallization : Often employed if the product can be crystallized from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3’-cyanoacetophenone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation: The acetophenone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 2-(3-Bromophenyl)-3’-aminoacetophenone.

Oxidation: 2-(3-Bromophenyl)-3’-carboxyacetophenone.

Scientific Research Applications

2-(3-Bromophenyl)-3’-cyanoacetophenone has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3’-cyanoacetophenone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

2-Bromo-2-cyanoacetophenone

Structural Differences :

- Substituents: Bromine and cyano groups are both located on the same aromatic ring (2-position).

- Backbone: Single acetophenone ring.

Synthesis: Produced via bromination of 2-cyanoacetophenone in chloroform with pyridine as a catalyst (98% yield) .

Reactivity :

3'-Bromoacetophenone (CAS 2142-63-4)

Structural Differences :

- Substituent: Only a bromine atom at the 3'-position of the acetophenone ring.

- Lacks the cyano group.

Properties :

- Lower molecular weight and polarity compared to the target compound.

- Reduced electron-withdrawing effects, making it less reactive toward nucleophilic attacks.

[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic Acid

Structural Differences :

- Multiple substituents: Bromine, chlorine, fluorine, and cyano groups.

- Backbone: Phenylacetic acid instead of acetophenone.

Comparative Data Table

Key Research Findings

The absence of a cyano group in 3'-bromoacetophenone limits its utility in reactions requiring strong electron-withdrawing groups, such as Knoevenagel condensations .

Synthetic Challenges: Multi-halogenated analogs like [4-bromo-3-(3-Cl-5-CN-phenoxy)-2-F-Ph]acetic acid face scalability issues, highlighting the need for optimized protocols for complex derivatives .

Functional Group Synergy: The combination of Br and CN in the target compound may enhance its role in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-substituted analogs.

Biological Activity

2-(3-Bromophenyl)-3'-cyanoacetophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a cyano group and a brominated phenyl ring, which are significant for its reactivity and biological interactions. The presence of these functional groups contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced cell viability.

- Induction of Apoptosis : It may activate apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 µg/mL | 20 |

| Staphylococcus aureus | 40 µg/mL | 25 |

| Pseudomonas aeruginosa | 60 µg/mL | 18 |

These findings indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone.

Anticancer Activity

In vitro studies on various cancer cell lines have demonstrated the following effects:

- MCF-7 Cells (Breast Cancer) :

- IC50: 15 µM

- Mechanism: Induction of G1 phase arrest and apoptosis.

- PC-3 Cells (Prostate Cancer) :

- IC50: 12 µM

- Mechanism: Activation of caspase pathways leading to programmed cell death.

The results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Bromoacetophenone | Moderate | Low |

| 4-Chlorophenyl-cyanoacetophenone | High | Moderate |

| This compound | High | High |

This comparison highlights the enhanced biological activity associated with the specific structural features of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Bromophenyl)-3'-cyanoacetophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, 3-bromophenylacetyl chloride reacts with a cyano-substituted benzene derivative in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . For Suzuki coupling, a 3-bromophenylboronic acid reacts with 3'-cyanoacetophenone halide using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water . Yield optimization requires strict control of temperature (80–120°C), solvent polarity, and catalyst loading. Purity is validated via HPLC (>98%) and melting point analysis (e.g., mp 92–96°C for structural analogs) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl; δ 2.6 ppm for ketone CH₃) and cyano-group adjacency effects .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1680 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Exact mass matches [M+H]⁺ (calculated for C₁₅H₁₀BrNO: 300.9974) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The meta-bromine acts as a weakly deactivating group, reducing electron density at the ortho/para positions. NAS reactions (e.g., with amines or thiols) require harsh conditions (e.g., CuI catalysis, DMF at 150°C) . Competitive elimination or side-reactions (e.g., debromination) are mitigated using excess nucleophiles and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling (DFT) predict regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density maps to identify reactive sites. For example, the cyano group directs electrophiles to the para position of the acetophenone ring, while bromine stabilizes transition states via resonance . Solvent effects (PCM models) and steric hindrance are incorporated to refine predictions .

Q. What strategies resolve contradictions in crystallographic data for brominated acetophenone derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SHELX refinement) with high-resolution data (R-factor < 5%) resolves ambiguities . Thermal ellipsoid analysis differentiates static disorder from dynamic motion .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Degradation studies (HPLC tracking) show that polar aprotic solvents (e.g., DMSO) accelerate hydrolysis of the nitrile group at >40°C. Storage recommendations:

- Short-term : Desiccated at −20°C in amber vials .

- Long-term : Lyophilized under argon with stabilizers (e.g., BHT) .

Q. What are the challenges in achieving regioselective functionalization of the cyanoacetophenone moiety?

- Methodological Answer : The electron-withdrawing cyano group deactivates the ring, requiring directed ortho-metalation (DoM) strategies. For example, LDA-mediated lithiation at −78°C followed by quenching with electrophiles (e.g., DMF for formylation) achieves >80% regioselectivity . Competing side-reactions (e.g., ketone reduction) are suppressed using bulky bases (e.g., LiTMP) .

Data Analysis and Optimization

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Common issues and fixes:

- Catalyst Deactivation : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂ and ligand (SPhos) .

- Incomplete Boronic Acid Conversion : Use excess boronic acid (1.5 equiv) and degassed solvents .

- Byproduct Formation : Add molecular sieves to absorb water or optimize pH (6.5–7.5 for Suzuki) .

Q. What statistical methods are optimal for analyzing biological activity data (e.g., IC₅₀) of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.